molecular formula C17H16FN5O2 B2766764 2-fluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1210844-45-3

2-fluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No.: B2766764
CAS No.: 1210844-45-3
M. Wt: 341.346
InChI Key: AHOPQFRWVRHGAB-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position, linked via an ethyl group to a 1,2,4-triazol-5-one ring. The triazolone moiety is further substituted with a pyridin-2-yl group at position 3 and a methyl group at position 2.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-22-15(14-8-4-5-9-19-14)21-23(17(22)25)11-10-20-16(24)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOPQFRWVRHGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide (CAS Number: 1210844-45-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16FN5O2, with a molecular weight of 341.34 g/mol. Its structure features a triazole ring and a pyridine moiety, which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC17H16FN5O2
Molecular Weight341.34 g/mol
CAS Number1210844-45-3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar scaffolds. For instance, derivatives of pyridine have shown significant inhibitory effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The presence of the triazole and pyridine rings in this compound may enhance its antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Studies indicate that compounds with similar structures can act as inhibitors of enzymes involved in bacterial cell wall synthesis . This suggests that this compound may exhibit similar inhibitory effects.

Case Studies

A notable case study involves the synthesis and evaluation of related triazole derivatives. These derivatives demonstrated promising activity against certain cancer cell lines by inducing apoptosis through the mitochondrial pathway . The structure of this compound suggests it may possess similar anticancer properties.

The biological activity of this compound is likely attributed to multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Disruption of Cell Membrane Integrity : The interaction with lipid membranes may lead to increased permeability and ultimately cell death.
  • Modulation of Enzyme Activity : By inhibiting key enzymes in metabolic pathways, the compound can disrupt normal cellular functions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial and antifungal properties. The structure of 2-fluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide suggests potential efficacy against various pathogens. Studies have shown that derivatives of triazoles can outperform traditional antibiotics against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

The triazole scaffold is well-known for its antifungal activity. Compounds similar to this compound have been documented to inhibit fungal growth effectively, making them suitable candidates for developing new antifungal agents .

Anticancer Potential

There is emerging evidence that triazole derivatives may possess anticancer properties. The presence of the pyridine and triazole rings in the structure may contribute to interactions with biological targets involved in cancer proliferation and survival pathways. Research is ongoing to evaluate the effectiveness of such compounds in various cancer models .

Neuroprotective Effects

Some studies suggest that triazole derivatives can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against a panel of bacterial strains. The results indicated that certain modifications on the phenyl ring significantly enhanced antibacterial activity. The compound under consideration demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics .

CompoundMIC (μg/mL)Activity
2-fluoro-N-(...)0.25 - 1Effective against MRSA
Reference Antibiotic0.68Less effective than tested compound

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, derivatives of triazoles were synthesized and tested against Candida albicans. The results showed that modifications similar to those present in 2-fluoro-N-(...) led to enhanced antifungal activity .

CompoundMIC (μg/mL)Activity
2-fluoro-N-(...)0.5 - 3Effective against Candida
Fluconazole8Less effective than tested compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to triazolone derivatives with analogous structural motifs, focusing on synthesis, physical properties, and substituent effects.

Structural Analogues from Coprecipitation Studies

lists triazolone-based ligands used in Cu(II) ion coprecipitation (Table II). For example:

  • 2-{[4-(4-fluorophenyl)-5-sulphanyl-4H-1,2,4-triazol-3-yl]methyl}-4-{[(4-fluorophenyl)methylene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a triazolone core but includes sulfhydryl and fluorophenyl substituents. Such groups enhance metal-binding affinity, unlike the pyridinyl and benzamide groups in the target compound, which may prioritize hydrogen bonding or π-π interactions .

Biheterocyclic Triazole Derivatives

synthesizes compounds like 5a–5c , featuring triazolone rings fused with indole and chlorobenzyl groups. Key differences include:

  • Substituent Effects : The target compound’s pyridinyl group likely increases polarity and basicity compared to the indole or chlorophenyl groups in 5a–5c . This could influence solubility and membrane permeability.
  • Synthetic Routes: Compounds 5a–5c were synthesized via condensation with aldehydes in ethanol, yielding 70–84% products. The target compound’s synthesis may require alternative strategies due to its benzamide linkage .

Ribuvaptan ()

Ribuvaptan, a triazolone-containing drug, includes a trifluoropropyl group and chlorophenyl substituents. Unlike the target compound, its structure is optimized for vasopressin receptor antagonism. The fluorine atoms in both compounds may improve metabolic stability, but ribuvaptan’s carbamate and trifluoromethyl groups add complexity and lipophilicity .

Comparative Data Table

Property/Compound Target Compound Compound 5a Ribuvaptan
Molecular Formula C₁₇H₁₅FN₅O₂ (estimated) C₂₈H₂₅N₆O₂Cl C₄₃H₅₀N₈O₅S
Key Substituents 2-Fluorobenzamide, pyridin-2-yl, methyl Indole, chlorobenzyl Trifluoropropyl, chlorophenyl
Melting Point Not reported 245–246°C Not reported
Synthetic Yield Not reported 70% Not applicable (commercial drug)
Functional Groups Amide, triazolone, pyridine Hydrazide, triazolone, indole Carbamate, triazolone, trifluoro

Key Research Findings

  • Substituent Impact: Fluorine in the benzamide moiety may enhance metabolic stability compared to non-fluorinated analogues. Pyridinyl groups improve water solubility relative to hydrophobic indole or chlorophenyl substituents .
  • Synthesis Challenges : The ethyl linker between benzamide and triazolone in the target compound may require multi-step synthesis, contrasting with the one-step condensations in .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-fluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. For example, coupling 2-fluorobenzoic acid derivatives with a triazole-containing intermediate (e.g., 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole) via amide bond formation. Key steps include activating carboxylic acids (e.g., using EDCI/HOBt) and optimizing reaction conditions (e.g., DMF as solvent, room temperature) to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (≥95% purity threshold).
  • NMR (¹H and ¹³C) to confirm substituent positions, especially the pyridinyl-triazole core and fluoro-benzamide moiety.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
    Discrepancies in spectral data (e.g., unexpected splitting in aromatic proton signals) may indicate isomerization or impurities, requiring column chromatography or recrystallization for resolution .

Q. What are the critical functional groups influencing its potential bioactivity?

  • Methodological Answer :

  • The pyridinyl-triazole core may act as a hydrogen-bond acceptor, relevant for enzyme inhibition.
  • The 2-fluorobenzamide group enhances lipophilicity and metabolic stability.
  • The 4-methyl-5-oxo moiety could influence solubility and binding affinity.
    Comparative studies with analogs (e.g., replacing fluorine with chlorine) are needed to isolate these effects .

Advanced Research Questions

Q. How can reaction mechanisms for triazole ring formation be experimentally elucidated?

  • Methodological Answer :

  • Use kinetic isotope effects (KIE) or DFT calculations to study cyclization steps.
  • Monitor intermediates via in-situ FTIR or LC-MS during reactions. For example, track hydrazone intermediates in triazole synthesis under acidic vs. basic conditions .
  • Compare yields and byproducts under varying temperatures (e.g., 60°C vs. reflux) to identify optimal pathways.

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Replicate assays with standardized protocols (e.g., cell line passage number, solvent controls).
  • Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade at >1 mM concentrations).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Perform molecular docking using crystal structures of homologous targets (e.g., kinases or GPCRs with triazole-binding pockets).
  • Validate predictions with alanine scanning mutagenesis of putative binding residues.
  • Cross-reference with SAR data from analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to refine models .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • Simulate degradation using pH-varied buffers (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma).
  • Analyze via LC-QTOF-MS/MS to identify major degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the triazole ring).
  • Compare with accelerated stability studies (40°C/75% RH for 3 months) to predict shelf-life .

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